N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group at position 3 and an acetamide side chain linked to a benzo[d][1,3]dioxol-5-ylmethyl moiety. The acetamide side chain introduces hydrogen-bonding capabilities, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
CAS No. |
877657-37-9 |
|---|---|
Molecular Formula |
C26H18FN3O6 |
Molecular Weight |
487.443 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H18FN3O6/c27-16-6-8-17(9-7-16)30-25(32)24-23(18-3-1-2-4-19(18)36-24)29(26(30)33)13-22(31)28-12-15-5-10-20-21(11-15)35-14-34-20/h1-11H,12-14H2,(H,28,31) |
InChI Key |
LJJCSFJEWHCRBT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a benzofuro[3,2-d]pyrimidine structure. The presence of a fluorophenyl group enhances its biological activity. The molecular formula is C22H19F N4O4.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated notable inhibition rates. A study highlighted that modifications on the phenyl ring significantly affect antibacterial activity; specifically, the introduction of electron-withdrawing groups such as fluorine enhances effectiveness against Gram-positive bacteria .
Anti-Cancer Properties
The compound has shown promise in cancer research. In vitro studies indicated that it can inhibit angiogenesis—a critical process in tumor growth—by targeting vascular endothelial growth factor receptors (VEGFR). Compounds structurally related to this compound have been reported to enhance the efficacy of established chemotherapeutics like doxorubicin by overcoming drug resistance mechanisms .
Enzyme Inhibition
Inhibitory effects on specific enzymes have also been documented. The compound's interaction with MurB enzyme from Mycobacterium tuberculosis was explored through docking studies that revealed significant binding affinity and inhibitory potential. This suggests a possible application in developing anti-tuberculosis drugs by obstructing essential metabolic pathways in pathogens .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The binding interactions are facilitated by hydrogen bonds and hydrophobic interactions between the compound and active site residues of target proteins. For example:
- Enzyme Binding : The compound's structural features allow it to fit into the active site of enzymes like MurB, disrupting substrate binding and inhibiting enzyme activity.
- Receptor Inhibition : Its ability to bind to VEGFRs suggests a mechanism where it prevents ligand-receptor interactions necessary for angiogenesis.
Study 1: Anti-Cancer Efficacy
A series of derivatives based on the compound were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that modifications led to enhanced potency against colorectal carcinoma cells, with one derivative showing a 13.8-fold improvement in IC50 values when combined with doxorubicin .
Study 2: Antimicrobial Screening
In a comparative study involving several analogs of the compound, it was found that those with fluorinated phenyl groups displayed superior activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of substituent effects on biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocyclic Systems
- Benzofuropyrimidine Derivatives: The compound shares its benzofuro[3,2-d]pyrimidine core with analogs like 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (). Key differences lie in substituents: Position 3: The target compound has a 4-fluorophenyl group, whereas the analog in features a phenyl group. Fluorination may enhance metabolic stability and binding affinity to hydrophobic pockets . Acetamide Side Chain: The benzo[d][1,3]dioxol-5-ylmethyl group in the target compound contrasts with the 2-methoxyphenyl group in the analog.
Pyrimidine-Based Analogs
- MEK Inhibitors: Compounds like N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide () share a pyrimidine backbone but differ in substitution patterns. The trioxo-pyrido[4,3-d]pyrimidine core in introduces additional hydrogen-bond acceptors, which may enhance kinase inhibition compared to the benzofuropyrimidine system .
Bioactivity Profiling
Antioxidant and Anti-inflammatory Potential
- Compounds with benzo[d][1,3]dioxole or benzofuran moieties, such as vermiculoside and amphicoside (), exhibit antioxidant activity via radical scavenging. The target compound’s benzo[d][1,3]dioxol-5-ylmethyl group may confer similar activity, though this requires experimental validation .
- Benzothiazole-acetamide hybrids () demonstrate anti-inflammatory and analgesic effects. Structural similarities (e.g., acetamide linkage) suggest the target compound could share these activities, albeit with potency variations due to core heterocycle differences .
Kinase Inhibition
Analytical Comparisons
NMR Spectroscopy
- Chemical Shift Analysis : As shown in , NMR chemical shifts in regions corresponding to substituents (e.g., 4-fluorophenyl vs. phenyl) can differentiate analogs. For example, fluorination would downfield-shift adjacent protons due to electron withdrawal .
Mass Spectrometry and Molecular Networking
Data Tables
Table 1: Structural Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
